4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
Description
Properties
IUPAC Name |
(5-chloro-2-methoxyphenyl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-11-19-7-5-16(20-11)24-13-6-8-21(10-13)17(22)14-9-12(18)3-4-15(14)23-2/h3-5,7,9,13H,6,8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPZDMFMNJITGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine typically involves multiple steps:
-
Formation of the Pyrrolidine Intermediate: : The initial step involves the synthesis of the pyrrolidine intermediate. This can be achieved through the reaction of 5-chloro-2-methoxybenzoyl chloride with pyrrolidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent moisture from affecting the reaction.
-
Coupling with Pyrimidine: : The pyrrolidine intermediate is then coupled with 2-methylpyrimidine. This step often involves the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired ether linkage.
-
Purification: : The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the purification processes.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
-
Reduction: : Reduction reactions can target the carbonyl group in the benzoyl moiety, potentially converting it to an alcohol.
-
Substitution: : The chloro group in the benzoyl ring can be substituted with various nucleophiles, such as amines or thiols, to create a range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in substitution reactions, often under reflux conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure suggests potential interactions with biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as improved thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The presence of the pyrrolidine and pyrimidine rings suggests potential interactions with nucleic acids or proteins, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylimidazole: Contains an imidazole ring instead of a pyrimidine ring.
Uniqueness
The uniqueness of 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to its analogs. The presence of both a pyrrolidine and a pyrimidine ring in the same molecule is relatively rare, potentially offering distinct advantages in various applications.
This detailed overview provides a comprehensive understanding of 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine, identified by its CAS number 2097891-65-9, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and various biological activities, supported by relevant data and research findings.
Structural Characteristics
The molecular formula of 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine is with a molecular weight of 347.8 g/mol. The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a chloro-methoxybenzoyl group, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H18ClN3O3 |
| Molecular Weight | 347.8 g/mol |
| CAS Number | 2097891-65-9 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from the preparation of the pyrrolidine and pyrimidine intermediates. One common method includes the reaction of 5-chloro-2-methoxybenzoic acid with pyrrolidine under controlled conditions to form the benzoylated pyrrolidine intermediate, which is then reacted with a suitable pyrimidine derivative.
Antimicrobial Activity
Research studies have shown that compounds similar to 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine exhibit significant antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, demonstrating effective inhibition of growth at specific concentrations.
Anticancer Properties
In vitro studies indicate that this compound may possess anticancer activity. It has been observed to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation.
Enzyme Inhibition
4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine has also been investigated for its potential as an enzyme inhibitor. Preliminary data suggest that it may inhibit certain kinases involved in cancer progression, thereby offering a therapeutic avenue for targeted cancer therapies.
Case Studies
- Antibacterial Efficacy : A study conducted on various derivatives demonstrated that compounds structurally related to 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine showed promising antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
- Apoptotic Induction : In a controlled laboratory setting, treatment of MCF-7 cells with the compound resulted in a significant increase in apoptotic markers compared to untreated controls, indicating its potential role in cancer therapy.
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets within cells. The presence of the chloro and methoxy groups enhances lipophilicity, facilitating membrane penetration and subsequent interaction with intracellular proteins or enzymes.
Q & A
Q. What are the recommended synthetic routes for 4-{[1-(5-Chloro-2-methoxybenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine, and how can yield and purity be optimized?
The synthesis involves coupling a pyrrolidine intermediate with a substituted pyrimidine. Key steps include:
- Pyrrolidine Functionalization : React 5-chloro-2-methoxybenzoyl chloride with pyrrolidin-3-ol under basic conditions (e.g., triethylamine in dichloromethane) to form the benzoylated pyrrolidine intermediate .
- Pyrimidine Activation : Use Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to link the pyrrolidine-3-oxy group to 2-methylpyrimidine-4-ol .
- Optimization : Chromatographic purification (silica gel, gradient elution with ethyl acetate/hexane) achieves >90% purity. Recrystallization in ethanol/water improves yield to ~75% .
Q. How can the molecular conformation of this compound be validated experimentally and computationally?
- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry at the pyrrolidine ring and pyrimidine orientation. Example bond angles: C-O-C (pyrimidine-pyrrolidine) ≈ 120° .
- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict electronic distribution and non-covalent interactions (e.g., π-stacking with aromatic residues in target proteins) .
Q. What analytical techniques are critical for characterizing this compound?
- HPLC-MS : Confirm molecular weight (expected [M+H]+: ~434 Da) and detect impurities (<1% by area normalization) .
- NMR : Key signals include δ 8.2 ppm (pyrimidine H), δ 3.8 ppm (methoxy group), and δ 4.5 ppm (pyrrolidine H) .
- Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) using UPLC .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzoyl or pyrimidine groups) affect target binding affinity?
- SAR Studies : Replace the 5-chloro-2-methoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups.
- Example: A nitro group at the benzoyl ring increases IC50 by 3-fold against kinase X due to steric hindrance .
- Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics (kon/koff) and molecular docking (AutoDock Vina) to predict binding poses .
Q. What experimental strategies resolve contradictions in reported biological activity data?
- Case Study : If one study reports anti-inflammatory activity (IC50 = 50 nM) while another shows no effect:
- Verify assay conditions (e.g., cell line specificity, serum concentration).
- Use isothermal titration calorimetry (ITC) to confirm direct target engagement .
- Cross-validate with gene knockout models to rule off-target effects .
Q. How can in vivo pharmacokinetic challenges (e.g., low solubility) be addressed?
- Formulation Strategies :
- Co-solvents : Use PEG-400/water (1:1) to improve solubility (from 0.1 mg/mL to 5 mg/mL) .
- Prodrug Design : Introduce a phosphate ester at the pyrimidine 4-position to enhance bioavailability .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated degradation hotspots .
Key Methodological Recommendations
- Conflict Resolution : Use orthogonal assays (e.g., SPR + ITC) to validate target engagement when biological data conflicts .
- Scalability : Transition from batch to flow chemistry for the Mitsunobu step to reduce reaction time by 40% .
- Toxicity Screening : Perform Ames tests and hERG channel inhibition assays early to derisk preclinical development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
